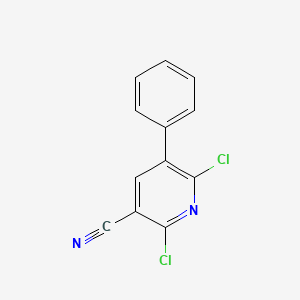

2,6-Dichloro-5-phenylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

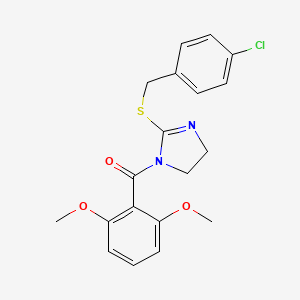

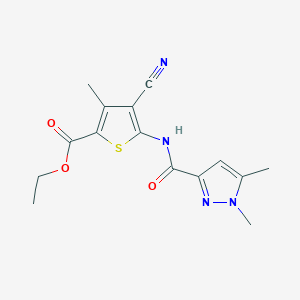

2,6-Dichloro-5-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6Cl2N2 . It has an average mass of 249.095 Da and a monoisotopic mass of 247.990799 Da .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-phenylnicotinonitrile is 1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Cellulose Synthesis Inhibition

2,6-Dichlorobenzonitrile has been reported to inhibit cellulose synthesis, a property that has been utilized in various studies to understand cellulose biosynthesis and its regulation in plant cells. For instance, DeBolt et al. (2007) demonstrated how nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following 2,6-dichlorobenzonitrile treatment, shedding light on the dynamic nature of cellulose synthesis machinery (DeBolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Synthesis of Heterocyclic Compounds

Compounds related to 2,6-Dichloro-5-phenylnicotinonitrile have been employed as key synthons in the synthesis of a wide variety of heterocyclic substances. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for preparing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Organocatalysis

Isonicotinic acid, a compound related to 2,6-Dichloro-5-phenylnicotinonitrile, has been used as a dual and biological organocatalyst for synthesizing pyranopyrazoles, demonstrating the potential of nicotinic acid derivatives in catalysis and green chemistry applications (Zolfigol et al., 2013).

Anticancer Activity

2-Aminonicotinonitrile derivatives have been explored for their potential anticancer activities. Mansour et al. (2021) synthesized a series of new 2-amino-3-cyanopyridine derivatives, which were assessed for their anticancer properties, highlighting the therapeutic potential of nicotinonitrile derivatives in oncology (Mansour, Sayed, Marzouk, & Shaban, 2021).

Spectroscopic and Surface Analysis

The spectroscopic and surface characteristics of nicotinonitrile derivatives have been extensively studied. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile compound, revealing its potential as an anticancer agent and its non-linear optical properties, which could be beneficial in material science applications (Eşme, 2021).

Environmental and Agricultural Implications

The environmental behavior and degradation of 2,6-dichlorobenzonitrile, a compound closely related to 2,6-Dichloro-5-phenylnicotinonitrile, have been investigated to understand its impact on soil and water ecosystems. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, in soil and subsurface environments, providing insights into the persistence and degradation pathways of these compounds in the environment (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Safety And Hazards

properties

IUPAC Name |

2,6-dichloro-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEKKVXWLMTDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-phenylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)